molecular formula C24H20N2O5S B11399269 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399269
M. Wt: 448.5 g/mol
InChI Key: FFYPRFCNTBFEBM-UHFFFAOYSA-N
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Description

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of furan, benzothiophene, and chromene moieties, making it a versatile molecule for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl carbamoyl intermediate. This intermediate is then coupled with a tetrahydrobenzothiophene derivative under controlled conditions. The final step involves the incorporation of the chromene-2-carboxamide moiety through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave radiation can accelerate the reaction rates and improve the overall yield of the desired product. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC is common in these processes .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, alcohols, and substituted benzothiophene derivatives .

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and benzothiophene moieties are believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, benzothiophene, and chromene moieties, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H20N2O5S/c27-17-12-19(31-18-9-3-1-7-15(17)18)22(28)26-24-21(16-8-2-4-10-20(16)32-24)23(29)25-13-14-6-5-11-30-14/h1,3,5-7,9,11-12H,2,4,8,10,13H2,(H,25,29)(H,26,28)

InChI Key

FFYPRFCNTBFEBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCC5=CC=CO5

Origin of Product

United States

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